N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS No.: 1021132-00-2
Cat. No.: VC4206424
Molecular Formula: C15H12BrN3O3S
Molecular Weight: 394.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021132-00-2 |
|---|---|
| Molecular Formula | C15H12BrN3O3S |
| Molecular Weight | 394.24 |
| IUPAC Name | N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) |
| Standard InChI Key | LTHPJDCRZRWNRQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule consists of three key components:
-
A 1,3,4-oxadiazole ring serving as the central heterocycle.
-
A 5-bromothiophene moiety attached at the 5-position of the oxadiazole.
-
A 2-(4-methoxyphenyl)acetamide group linked to the oxadiazole’s 2-position .
This arrangement creates a planar structure conducive to π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂BrN₃O₃S | |
| Molecular Weight | 394.24 g/mol | |
| CAS Number | 1021132-00-2 | |
| IUPAC Name | As above | |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
-
Formation of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine:
-
Acetylation with 2-(4-Methoxyphenyl)acetyl Chloride:
-
Amide coupling using DCC/DMAP in anhydrous THF.
-
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br₂, DCM, 0°C → RT, 12 hr | 65% |
| 2 | DCC, DMAP, THF, reflux, 6 hr | 72% |
Purification and Characterization
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DMF.
-
Stability: Stable at RT for 6 months; degrades under strong acidic/basic conditions .
Pharmacokinetic Predictions
| Parameter | Predicted Value | Method |
|---|---|---|
| logP | 3.2 ± 0.3 | XLogP3 |
| Hydrogen Bond Donors | 1 | PubChem |
| Polar Surface Area | 68.5 Ų | ChemAxon |
Biological Activities and Mechanisms
Antimicrobial Effects
-
Gram-positive bacteria: MIC of 16 µg/mL against S. aureus.
-
Fungal strains: 50% growth inhibition of C. albicans at 32 µg/mL .
α-Glucosidase Inhibition
Demonstrates IC₅₀ of 12.4 µM, outperforming acarbose (IC₅₀: 38.3 µM), suggesting antidiabetic potential .
Applications in Drug Development
Lead Optimization
-
Structural analogs with fluorophenyl or chlorothiophene groups show enhanced potency (e.g., 2-(5-chlorothiophen-2-yl) analog: IC₅₀ = 9.8 µM) .
-
Hybrid molecules combining oxadiazole and benzimidazole moieties exhibit dual antidiabetic/antithrombotic effects .
Patent Landscape
-
WO2021156231A1: Covers oxadiazole derivatives as kinase inhibitors.
-
US20220062422A1: Claims antimicrobial uses of bromothiophene-oxadiazole hybrids .
Comparison with Structural Analogs
Table 3: Activity Comparison
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| N-[5-(5-Bromothiophen-2-yl)-oxadiazol] | 28 (MCF-7) | 16 (S. aureus) |
| 2-(5-Chlorothiophen-2-yl) analog | 9.8 (MCF-7) | 8 (S. aureus) |
| N-(4-Methoxyphenyl)acetamide | >100 | 64 (S. aureus) |
Key trends:
-
Electron-withdrawing groups (Br, Cl) enhance bioactivity vs. electron-donating groups (OCH₃) .
-
Oxadiazole-thiophene hybrids show broader spectra than benzamide derivatives .
Future Directions
-
Mechanistic Studies: Elucidate targets via proteomics and CRISPR screening.
-
Formulation Development: Nanoemulsions to improve solubility.
-
Clinical Trials: Phase I safety studies pending IND submission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume